molecular formula C14H21NO B1467008 4-Amino-1-phenethylcyclohexanol CAS No. 1353502-76-7

4-Amino-1-phenethylcyclohexanol

Cat. No.: B1467008
CAS No.: 1353502-76-7
M. Wt: 219.32 g/mol
InChI Key: AMPNGGJAQXBSQB-UHFFFAOYSA-N
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Description

4-Amino-1-phenethylcyclohexanol is an organic compound that features both an amino group and a hydroxyl group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-phenethylcyclohexanol can be achieved through several methods. One common approach involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones. This process typically uses sodium in tetrahydrofuran (THF) and isopropyl alcohol as the reducing agents . Another method involves the condensation reaction of 4,4-dimethyl-1,3-cyclohexanedione with benzylamine or (S)-α-methylbenzylamine in toluene at reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-phenethylcyclohexanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different stereoisomers.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various stereoisomers of the compound.

Mechanism of Action

The mechanism by which 4-Amino-1-phenethylcyclohexanol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-cyclohexanol: Similar structure but lacks the phenethyl group.

    1-Phenethylcyclohexanol: Similar structure but lacks the amino group.

    4-Amino-1-phenethylcyclohexanone: Similar structure but contains a ketone group instead of a hydroxyl group.

Uniqueness

4-Amino-1-phenethylcyclohexanol is unique due to the presence of both an amino group and a hydroxyl group on the cyclohexane ring, along with a phenethyl group

Properties

IUPAC Name

4-amino-1-(2-phenylethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c15-13-7-10-14(16,11-8-13)9-6-12-4-2-1-3-5-12/h1-5,13,16H,6-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPNGGJAQXBSQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)(CCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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